molecular formula C17H16BrNO B13675391 (R)-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone

(R)-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone

Cat. No.: B13675391
M. Wt: 330.2 g/mol
InChI Key: CTDQBCVIWBXHLJ-MRXNPFEDSA-N
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Description

®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is an organic compound that features a bromophenyl group and a pyrrolidinylphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3-(pyrrolidin-2-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Its structural features may allow it to interact with biological targets, leading to therapeutic effects .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism by which ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The bromophenyl and pyrrolidinylphenyl groups can interact with different sites on the target molecule, leading to changes in its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is unique due to its combination of a bromophenyl group and a pyrrolidinylphenyl group, which provides distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

(4-bromophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone

InChI

InChI=1S/C17H16BrNO/c18-15-8-6-12(7-9-15)17(20)14-4-1-3-13(11-14)16-5-2-10-19-16/h1,3-4,6-9,11,16,19H,2,5,10H2/t16-/m1/s1

InChI Key

CTDQBCVIWBXHLJ-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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